![molecular formula C14H14O5S B3025850 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid CAS No. 129425-81-6](/img/structure/B3025850.png)
4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSA-2 involves high-throughput screening of a library of approximately 2.4 million compounds to identify cell-permeable STING agonists . The specific synthetic route and reaction conditions for MSA-2 are proprietary and not widely disclosed in public literature. it is known that MSA-2 is synthesized to form noncovalently tethered dimers that bind to STING with nanomolar affinity .
Industrial Production Methods
Industrial production methods for MSA-2 are not extensively documentedThe production process likely involves standard organic synthesis techniques, followed by purification and quality control to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions
MSA-2 primarily undergoes noncovalent dimerization in solution, which is crucial for its biological activity. The dimerized form of MSA-2 can bind and activate STING .
Common Reagents and Conditions
The synthesis and activation of MSA-2 involve reagents and conditions that promote its dimerization and binding to STING. Specific details on the reagents and conditions are proprietary .
Major Products Formed
The major product formed from the reactions involving MSA-2 is the dimerized form of the compound, which is essential for its biological activity .
Scientific Research Applications
MSA-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Antitumor Activity: MSA-2 has shown significant antitumor activity by selectively activating STING, leading to the secretion of interferon-beta and robust antitumor immunity.
Immunotherapy: MSA-2 is used in combination with immune checkpoint inhibitors, such as anti-PD-1, to enhance antitumor potency.
Antiviral Research: MSA-2 has been studied for its potential to enhance STING activation and elicit potent antiviral activity against RNA viruses.
Drug Development: MSA-2 serves as a model compound for the development of new STING agonists with improved pharmacological properties.
Mechanism of Action
MSA-2 exerts its effects by selectively activating the stimulator of interferon genes (STING) pathway. The noncovalently tethered dimers of MSA-2 bind to STING with nanomolar affinity, leading to a conformational change and activation of STING . This activation induces the expression of type I interferon through downstream signaling pathways, resulting in robust antitumor immunity . The acidic tumor microenvironment enhances the cell entry and retention of MSA-2, further increasing its antitumor potency .
Comparison with Similar Compounds
MSA-2 is unique among STING agonists due to its non-nucleotide structure and oral bioavailability. Similar compounds include:
Cyclic Dinucleotide (CDN)-Based STING Agonists: These first-generation STING agonists induce inflammatory cytokines in both normal and tumor tissues, but their administration is limited to intratumoral injection due to low selectivity.
Other Small Molecule STING Agonists: Recent developments include small molecule STING agonists that can be administered intravenously and have shown potential in systemic cancer therapy.
MSA-2 stands out due to its higher permeability, selective activation of STING, and oral bioavailability, making it a promising candidate for systemic cancer therapy .
Properties
IUPAC Name |
4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-18-10-5-8-6-13(9(15)3-4-14(16)17)20-12(8)7-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCLRHPWFCQIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129425-81-6 | |
| Record name | 4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
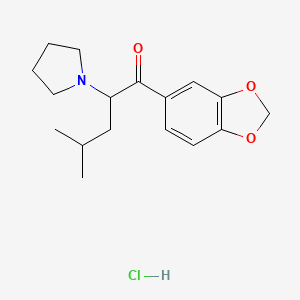

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B3025771.png)
![(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025772.png)
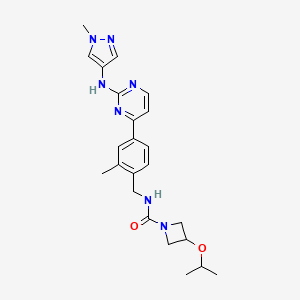
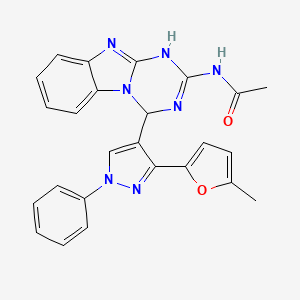
![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)
![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)
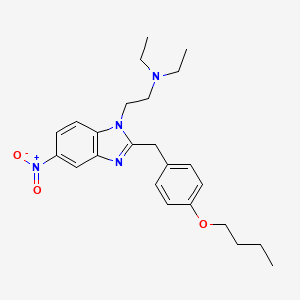
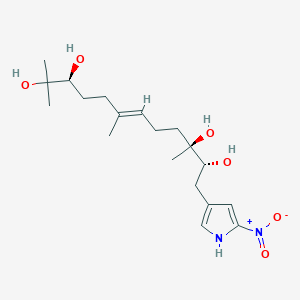

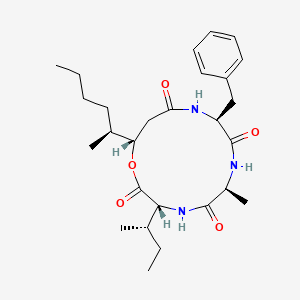
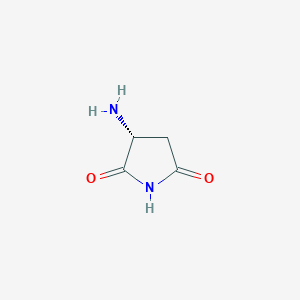
![N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)
